molecular formula C8H3Cl2F5O2 B1410359 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene CAS No. 1803834-07-2

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B1410359
CAS No.: 1803834-07-2
M. Wt: 297 g/mol
InChI Key: RTPVRTHAQLFHAE-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3Cl2F5O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O2/c9-3-1-4(10)6(17-8(13,14)15)5(2-3)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPVRTHAQLFHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)OC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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